7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one
Overview
Description
7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic compound with the following chemical structure: !Molecular Structure. It belongs to the class of pyrido[1,2-a]pyrimidin-4-ones and exhibits versatile biological activities. These include CXCR3 antagonism, HLE inhibition, MexAB-OprM specific efflux pump inhibition, and potent 5-HT6 antagonism. The compound has garnered interest in contemporary organic synthesis due to its potential applications in agrochemicals, pharmaceuticals, and material sciences .
Synthesis Analysis
An expeditious metal-free C-3 chalcogenation (sulfenylation and selenylation) of 4H-pyrido[1,2-a]pyrimidin-4-one has been devised to synthesize diversely orchestrated 3-ArS/ArSe derivatives. This operationally simple reaction proceeds under mild conditions, can be executed in gram scale, and highlights broad functional group tolerance. Preliminary experimental investigation suggests a radical mechanistic pathway for these transformations .
Molecular Structure Analysis
The molecular formula of this compound is C8H5ClN2O . It crystallizes in the triclinic crystal system with space group P1. The compound exhibits a 3D structure with 3,6-dimethyl substitution and a chlorine atom at position 7 .
Chemical Reactions Analysis
The compound’s reactivity includes metal-free C-3 chalcogenation (sulfenylation and selenylation). This reaction allows the installation of sulfenyl/selenyl groups into the organic framework. Notably, the transformation proceeds via a radical mechanistic pathway .
Scientific Research Applications
Crystal Structure Analysis
The compound 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one has been a subject of interest in crystallography. Anthal et al. (2014) synthesized a related compound, 2,8-dimethyl-3-chloro-4H-pyrido[1,2-a]pyrimidin-4-one, and analyzed its crystal structure using X-ray diffraction. This study revealed planar pyrido-pyrimidine moieties and interactions such as C-H⋯O and C-H⋯Cl hydrogen bonds, indicating potential applications in crystal engineering and molecular design (Anthal, Dutt, Satti, Kant, & Gupta, 2014).
Synthesis Methodologies
Molnár et al. (2009) described the synthesis of halogenated 4H-pyrido[1,2-a]pyrimidin-4-ones, including 7-chloro derivatives. This work provides insights into chemical synthesis techniques, indicating these compounds' importance in synthetic chemistry (Molnár, Faigl, Podányi, Finta, Balázs, & Hermecz, 2009).
Biological Activity
Pyrido[1,2-a]pyrimidine derivatives, including this compound, have been reported to exhibit a broad spectrum of biological activities. These activities include antibacterial, fungicidal, antiviral, and antitumor properties. Harutyunyan (2016) discussed the synthesis and potential biological applications of these compounds, emphasizing their relevance in medicinal chemistry (Harutyunyan, 2016).
Antimalarial Potential
Mane et al. (2014) synthesized novel pyrido[1,2-a]pyrimidin-4-ones and evaluated their antimalarial activity. They identified specific compounds with moderate antimalarial activity, suggesting the potential of this compound derivatives in antimalarial drug development (Mane, Mohanakrishnan, Sahal, Murumkar, Giridhar, & Yadav, 2014).
Environmental Friendly Synthesis
Yanet al. (2014) developed an environmentally friendly method for constructing 4H-pyrido[1,2-a]pyrimidin-4-one. Their approach, using water as the solvent and avoiding catalysts, highlights the environmental and practical benefits of synthesizing compounds like this compound (Yan, Ma, Sun, Ma, Wang, Ren, & Huang, 2014).
Antimicrobial Research
Ferrarini et al. (1995) investigated the antibacterial and antifungal activity of some 4H-pyrido[1,2-a]pyrimidin-4-ones. Though the compounds they tested lacked antimicrobial activity, this research contributes to understanding the bioactive potential of pyrido[1,2-a]pyrimidin derivatives, which could include this compound (Ferrarini, Mori, Armani, & Rossi, 1995).
Safety and Hazards
properties
IUPAC Name |
7-chloropyrido[1,2-a]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-7-10-4-3-8(12)11(7)5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYRWKAFOEFCWKH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CC(=O)N2C=C1Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30631508 | |
Record name | 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
517895-69-1 | |
Record name | 7-Chloro-4H-pyrido[1,2-a]pyrimidin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30631508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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